5-(benzyloxy)-1H-indole-3-carboxylic acid solubility in DMSO
5-(benzyloxy)-1H-indole-3-carboxylic acid solubility in DMSO
An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)-1H-indole-3-carboxylic Acid in Dimethyl Sulfoxide (DMSO)
Authored by: A Senior Application Scientist
Abstract
Introduction: The Compound and the Solvent
The Significance of 5-(Benzyloxy)-1H-indole-3-carboxylic Acid
5-(Benzyloxy)-1H-indole-3-carboxylic acid is a member of the indole family, a heterocyclic scaffold of immense importance in medicinal chemistry and natural products. The indole nucleus is a privileged structure found in numerous pharmaceuticals and bioactive molecules. The carboxylic acid functionality at the 3-position and the benzyloxy group at the 5-position provide key handles for synthetic modification, making it a valuable intermediate in the synthesis of more complex target molecules. Understanding its fundamental physicochemical properties, particularly its solubility, is the first step in its effective utilization in any research or drug discovery workflow.
DMSO: The "Super Solvent" in Drug Discovery
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent renowned for its exceptional solvating power for a wide range of polar and nonpolar compounds.[1] Its ability to dissolve substances that are poorly soluble in water has made it the standard solvent for compound storage and high-throughput screening (HTS) in the pharmaceutical industry.[2] Its miscibility with water in all proportions further enhances its utility, allowing for the preparation of concentrated stock solutions that can be subsequently diluted into aqueous assay buffers.[1] However, the unique properties of DMSO also introduce complexities, such as its hygroscopicity and the potential for compound precipitation under certain conditions, which necessitates a thorough understanding for its proper use.
Physicochemical Principles of Solubility
The solubility of 5-(benzyloxy)-1H-indole-3-carboxylic acid in DMSO is governed by the interplay of intermolecular forces and the thermodynamics of the dissolution process.
Molecular Structure and Intermolecular Interactions
A qualitative prediction of high solubility can be made by analyzing the molecular structures of the solute and solvent.
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5-(Benzyloxy)-1H-indole-3-carboxylic Acid: This molecule possesses a critical hydrogen bond donor in the carboxylic acid group (-COOH) and the indole N-H group. The oxygen atoms in the carboxyl and ether functionalities also act as hydrogen bond acceptors.
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Dimethyl Sulfoxide (DMSO): The sulfoxide bond (S=O) is highly polar. The oxygen atom is a strong hydrogen bond acceptor, while the molecule as a whole lacks hydrogen bond-donating capabilities (making it aprotic).
The primary interaction driving solubility is the strong hydrogen bond formed between the acidic proton of the carboxylic acid and the highly basic oxygen of the DMSO sulfoxide group. Quantum chemical studies on the interaction between carboxylic acids and DMSO confirm the formation of a stable, energetically favorable hydrogen-bonded dimer complex.[3] This potent solute-solvent interaction is highly effective at overcoming the solute-solute interactions within the crystal lattice of the solid compound, leading to dissolution.
Thermodynamics of Dissolution
The dissolution of a solid in a liquid is governed by the Gibbs free energy change (ΔG_soln), which is a function of enthalpy (ΔH_soln) and entropy (ΔS_soln).
ΔG_soln = ΔH_soln - TΔS_soln
Studies on similar acidic compounds dissolving in DMSO have shown the process is often endothermic (ΔH_soln > 0), meaning it requires an input of energy to break the crystal lattice.[4][5] However, the dissolution is driven by a large positive entropy change (ΔS_soln > 0), which results from the solid's ordered crystalline structure being broken down into freely moving solvated molecules in the liquid phase.[5][6] Therefore, the dissolution is typically an entropy-driven process.
Critical Factors Influencing Solubility
Achieving consistent and maximal solubility requires careful control over several experimental variables. These factors are crucial for generating reproducible data and maintaining the integrity of stock solutions.
| Factor | Influence on Solubility | Rationale & Key Considerations |
| Temperature | Generally increases solubility | The dissolution of many carboxylic acids in DMSO is endothermic, meaning the system absorbs heat.[5] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change. However, be aware of potential compound degradation at elevated temperatures. |
| Solvent Purity (Water Content) | Can significantly decrease solubility | DMSO is highly hygroscopic. Absorbed water can form strong hydrogen bonds with the solute's carboxylic acid group, potentially competing with DMSO. For carboxylic acids, the presence of water in DMSO can increase the likelihood of precipitation, as DMSO is a poor solvent for the corresponding anion.[7][8] |
| Solute Physical Form | Amorphous form is more soluble than crystalline | The crystalline form of a compound is in a lower energy state and requires more energy to break the lattice, resulting in lower solubility.[8] Amorphous material dissolves more readily but may crystallize over time in solution, leading to delayed precipitation. This is a common source of variability in kinetic solubility assays. |
| Solute Purity | Impurities can alter measured solubility | Insoluble impurities can act as nucleation sites, promoting premature precipitation and leading to an underestimation of solubility. Highly soluble impurities can lead to an overestimation. |
| Equilibration Time | Insufficient time leads to underestimation | Dissolution is not instantaneous. Sufficient time must be allowed for the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is particularly important for the "gold standard" shake-flask method.[9] |
Experimental Determination of Solubility
Since pre-existing data is unavailable, empirical determination is necessary. The choice of method depends on the required accuracy, throughput, and stage of research.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the most accurate and reliable approach.[10] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 5-(benzyloxy)-1H-indole-3-carboxylic acid to a known volume of high-purity, anhydrous DMSO in a sealed glass vial. The excess solid should be clearly visible.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
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Phase Separation: Cease agitation and allow the vial to stand, permitting the undissolved solid to settle. To ensure complete removal of particulate matter, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) or centrifuge at high speed and carefully collect the supernatant.
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Quantification:
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Accurately dilute a small aliquot of the clear, saturated supernatant into a suitable mobile phase.
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Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared from a known-concentration stock.
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Calculation: Express the solubility in desired units, such as mg/mL or millimolar (mM), based on the measured concentration and the molecular weight of the compound.
Caption: Workflow for Kinetic Solubility Determination.
Best Practices for Handling and Storage
Preparing and Storing Stock Solutions
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Use Anhydrous DMSO: To prevent water-induced precipitation, always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored with desiccant.
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Sonication and Warming: Gentle warming or sonication can be used to aid the dissolution of stubborn solids. However, always check for compound stability under these conditions.
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Storage: Store DMSO stock solutions in tightly sealed containers at -20°C to minimize water absorption and slow potential degradation. [11]* Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can promote the crystallization of less soluble compounds from solution. [8]Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
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The "Working Window": Be aware that even in DMSO, compounds can crystallize over time. Freshly prepared solutions are most reliable. There is often a limited time window (e.g., 1-2 days at room temperature) before less stable solutions may begin to precipitate. [8]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Safety data for related indole carboxylic acids indicate they may cause skin, eye, and respiratory irritation. [12]* Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood. [13]* Handling DMSO: DMSO can enhance the absorption of other chemicals through the skin. Exercise caution and avoid skin contact when handling solutions. [14]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While a definitive solubility value for 5-(benzyloxy)-1H-indole-3-carboxylic acid in DMSO is not published, a strong theoretical basis predicts it to be highly soluble. The dominant intermolecular interaction is the hydrogen bond between the compound's carboxylic acid group and the sulfoxide oxygen of DMSO. The dissolution process is expected to be entropy-driven. For practical applications, solubility is not a fixed value but is critically dependent on factors such as temperature, water content, and the physical form of the solute. By employing rigorous, validated experimental protocols like the shake-flask method, researchers can accurately determine the thermodynamic solubility for their specific needs. Adherence to best practices for solution preparation, storage, and handling will ensure the generation of reliable, reproducible data, thereby facilitating the successful application of this compound in drug discovery and chemical synthesis programs.
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